1'-cyclohexyl-1,4'-bipiperidine
Description
Properties
IUPAC Name |
1-cyclohexyl-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-3-7-15(8-4-1)18-13-9-16(10-14-18)17-11-5-2-6-12-17/h15-16H,1-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJAIQPCGIVDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974686 | |
| Record name | 1'-Cyclohexyl-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-61-4 | |
| Record name | 1'-Cyclohexyl-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’-cyclohexyl-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 1,4’-bipiperidine with cyclohexyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1’-Cyclohexyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, where alkyl or aryl halides can replace the hydrogen atoms, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1’-Cyclohexyl-1,4’-bipiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including ligands for metal catalysts and intermediates in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: In industrial processes, 1’-cyclohexyl-1,4’-bipiperidine can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-cyclohexyl-1,4’-bipiperidine involves its interaction with molecular targets such as receptors or enzymes. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its affinity for hydrophobic binding sites. The piperidine rings can interact with various biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Impact on Activity
Stereochemical Influence
Stereochemistry of cyclohexyl linkers critically affects selectivity. In LIM kinase (LIMK) inhibitors:
- (R,R)-1,2-Cyclohexyl Linkers : Compounds 25 and 26 showed >100-fold selectivity for LIMK1 over LIMK2 (IC₅₀ = 1.2 nM vs. >1000 nM).
- (S,S)-1,2-Cyclohexyl Linkers : Compounds 23 and 24 preferentially inhibited LIMK2 (IC₅₀ = 5.3 nM vs. 12 nM for LIMK1).
This highlights how stereochemistry directs target bias, likely due to differential binding pocket complementarity .
Table 2: Stereochemical Effects on LIMK Inhibition
| Stereochemistry | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Selectivity Ratio (LIMK1:LIMK2) | Reference |
|---|---|---|---|---|
| (R,R)-Cyclohexyl | 1.2 | >1000 | >833:1 | |
| (S,S)-Cyclohexyl | 12 | 5.3 | 1:2.3 |
Stability in Coordination Complexes
In palladium(II) binuclear complexes, 1,4’-bipiperidine derivatives demonstrate varied stability depending on ancillary ligands:
- Pd(BHEP)-1,4’-Bipiperidine: Stability constant (log β = 18.7) exceeded Pd(MME)-1,4’-bipiperidine (log β = 15.2), where MME = methionine methyl ester. The sulfur donor in MME labilizes the complex, reducing DNA-binding efficacy compared to nitrogen/oxygen-donor ligands like BHEP (1,4-bis(2-hydroxyethyl)piperazine) .
Table 3: Stability Constants of Pd(II) Complexes
| Ligand System | log β (Stability Constant) | DNA Interaction Efficacy | Reference |
|---|---|---|---|
| Pd(BHEP)-1,4’-Bipiperidine | 18.7 | High (H-bonding enhanced) | |
| Pd(MME)-1,4’-Bipiperidine | 15.2 | Moderate (S-donor labile) |
Q & A
Q. What are the optimal synthetic routes for 1'-cyclohexyl-1,4'-bipiperidine, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, bipiperidine frameworks are often constructed via reductive amination or coupling reactions using cyclohexylamine derivatives. Reaction optimization may include adjusting solvent polarity (e.g., ethanol or methanol for improved kinetics ), temperature control (e.g., 60–80°C for amide bond formation), and catalysts like Pd/C for hydrogenation steps. Reproducibility requires strict adherence to stoichiometric ratios and purification via column chromatography or recrystallization .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic and computational methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm cyclohexyl and bipiperidine moieties. Key signals include δ 1.2–1.8 ppm (cyclohexyl protons) and δ 2.5–3.5 ppm (piperidine N-CH) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., CHN for the base structure).
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict steric interactions and conformational stability of the bipiperidine ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in activity data may arise from differences in assay conditions or stereochemical purity. To address this:
- Dose-Response Studies : Conduct IC or EC assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers and test their individual bioactivities .
- Target Validation : Employ CRISPR/Cas9 knockout models to verify receptor specificity (e.g., CCR5 antagonism in HIV studies ).
Q. How does fluorination of the bipiperidine scaffold alter pharmacokinetic properties, and what synthetic challenges arise?
- Methodological Answer : Fluorination at the 3,3'-position enhances metabolic stability and membrane permeability. Key considerations:
- Synthesis : Use HF-pyridine or Selectfluor® for regioselective fluorination. Monitor reaction progress via F NMR .
- ADME Profiling : Compare logP values (e.g., fluorinated derivatives: logP ~2.9 vs. non-fluorinated: logP ~2.5) and plasma protein binding using equilibrium dialysis .
- Toxicity Screening : Assess hepatotoxicity in HepG2 cells and CYP450 inhibition potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
